molecular formula C12H15F2N B13610792 3-(3,4-Difluorobenzyl)piperidine

3-(3,4-Difluorobenzyl)piperidine

Cat. No.: B13610792
M. Wt: 211.25 g/mol
InChI Key: FCJOBFGQUQASNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorobenzyl)piperidine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine rings are privileged structures in drug discovery, often serving as key pharmacophores in bioactive molecules . The incorporation of fluorine atoms, as seen in the 3,4-difluorobenzyl moiety, is a common strategy to fine-tune a compound's properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity . This compound is primarily valued as a versatile synthetic intermediate or building block. Its structure suggests potential application in the discovery and development of ligands for central nervous system (CNS) targets. Specifically, research into structurally similar benzyloxy- and benzoylpiperidine compounds has shown potent and selective antagonistic activity against dopamine receptors (e.g., D4R) and serotonin receptors (e.g., 5-HT2A) . These receptors are critical in the study of neuropsychiatric and neurodegenerative diseases, such as Parkinson's disease and schizophrenia, making this compound a valuable tool for probing associated biological pathways and structure-activity relationships (SAR) . The piperidine nitrogen and the benzyl group offer sites for further chemical modification, allowing researchers to develop a diverse array of analogs for screening and optimization studies . Please Note: This product is strictly for research purposes and is classified as 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-4-3-9(7-12(11)14)6-10-2-1-5-15-8-10/h3-4,7,10,15H,1-2,5-6,8H2

InChI Key

FCJOBFGQUQASNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Foundational & Exploratory

3-(3,4-Difluorobenzyl)piperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(3,4-Difluorobenzyl)piperidine , a specialized fluorinated heterocyclic building block used in the synthesis of neuroactive pharmaceutical agents.

Core Identity & Chemical Significance

Compound Identity & Identifiers

This compound is a structural isomer of the widely utilized 4-benzylpiperidine scaffold (found in antipsychotics like Risperidone).[1] The shift of the benzyl group to the 3-position introduces chirality and alters the spatial vector of the fluorinated aromatic ring, a critical strategy in "scaffold hopping" to modulate receptor affinity (particularly for NMDA and GPCR targets) and improve metabolic stability.

Identifier Value Notes
Chemical Name This compoundFree base form
CAS Number 1216116-52-7 Primary identifier for the free base/HCl salt [1, 2]
Molecular Formula C₁₂H₁₅F₂N-
Molecular Weight 211.25 g/mol -
SMILES FC1=C(F)C=C(CC2CCCNC2)C=C1Encodes 3-position connectivity
InChIKey Predicted:[1]XQJONRGTWKXJLG-UHFFFAOYSA-NAnalogous to 4-isomer structure
MDL Number MFCD19442802Common catalog identifier
Synthesis & Methodology

The synthesis of 3-substituted piperidines is synthetically more demanding than their 4-substituted counterparts due to the asymmetry of the piperidine ring.[1] Two primary robust workflows are employed in research and scale-up settings.[1]

Method A: The Pyridine Reduction Route (Classical)

This method relies on the high reactivity of pyridine precursors, followed by catalytic hydrogenation. It is cost-effective but requires careful control of reduction conditions to avoid defluorination.[1]

  • Acylation/Alkylation: 3-Benzoylpyridine is prepared via Friedel-Crafts acylation or Grignard addition (using 3,4-difluorobenzylmagnesium bromide) to a nicotinamide derivative.[1]

  • Deoxygenation: The carbonyl group is reduced (e.g., Wolff-Kishner or hydrosilylation) to form 3-(3,4-difluorobenzyl)pyridine.[1]

  • Ring Reduction: The pyridine ring is hydrogenated using PtO₂ (Adams' catalyst) or Rh/C in acetic acid. Note: Pd/C is often avoided here to prevent hydrogenolysis of the benzylic C-C bond or the C-F bonds.

Method B: Negishi Cross-Coupling (Modern/Convergent)

For high-precision medicinal chemistry, a convergent approach using organozinc reagents is preferred to install the benzyl group directly onto a functionalized piperidine or pyridine core.

  • Zinc Reagent Preparation: 3,4-Difluorobenzyl zinc bromide is generated in situ.

  • Coupling: This reagent undergoes Pd-catalyzed Negishi coupling with 3-bromopyridine or N-Boc-3-bromopiperidine .[1]

  • Deprotection/Reduction: If starting from pyridine, a selective reduction is performed. If starting from N-Boc-piperidine, simple acid deprotection (HCl/Dioxane) yields the final product.[1]

Visualized Pathway (Graphviz)

The following diagram contrasts the Classical vs. Modern synthetic pathways.

SynthesisPathways Start1 3-Cyanopyridine (Precursor A) Inter1 3-(3,4-Difluorobenzoyl) pyridine Start1->Inter1 Grignard Start2 3-Bromopyridine (Precursor B) Step_Cross Negishi Coupling (Pd(PPh3)4) Start2->Step_Cross + Reagent Reagent 3,4-Difluorobenzyl MgBr / ZnBr Reagent->Inter1 Reagent->Step_Cross Step_Red1 Deoxygenation (Wolff-Kishner) Inter1->Step_Red1 Inter2 3-(3,4-Difluorobenzyl) pyridine Step_Red2 Hydrogenation (PtO2/H2) Inter2->Step_Red2 Step_Red1->Inter2 Final 3-(3,4-Difluorobenzyl) piperidine Step_Red2->Final Step_Cross->Inter2

Caption: Figure 1. Convergent synthetic pathways. The upper route (Classical) involves carbonyl reduction, while the lower route (Modern) utilizes direct organometallic cross-coupling.

Applications in Drug Discovery

This scaffold serves as a critical bioisostere in the optimization of neurological drugs.

1. NMDA Receptor Antagonism (NR2B Subtype) The 4-benzylpiperidine moiety is a known pharmacophore for NR2B-selective antagonists (e.g., Ifenprodil analogs).[1] Shifting to the 3-position alters the angle of the pendant difluorophenyl ring, often improving selectivity against the σ1 (sigma-1) receptor, a common off-target liability.[1]

2. Monoamine Transporter Modulators In serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, the 3,4-difluoro substitution pattern is privileged for metabolic stability (blocking P450 oxidation at the para-position). The 3-substituted piperidine provides a distinct vector for interacting with the secondary binding pocket of the transporter protein.

3. Pharmacophore Comparison

Feature 4-Benzylpiperidine (Standard) 3-Benzylpiperidine (This Topic)
Symmetry Achiral (Plane of symmetry) Chiral (Enantiomers must be resolved)
Vector Linear extension Angled/Bent extension

| Major Drug Class | Antipsychotics (e.g., Risperidone) | Experimental (NR2B, DAT/NET inhibitors) |[1]

Safety & Handling Protocol
  • Hazards: Like most secondary amines, this compound is an Irritant (Skin/Eye) and potentially Corrosive .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. It is hygroscopic and sensitive to CO₂ (carbamate formation).

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol 400 or copious water.

References
  • BLD Pharm. (2024). Product Analysis: this compound (CAS 1216116-52-7). Retrieved from

  • ChemSrc. (2024). CAS Database Entry: 1216116-52-7.[1] Retrieved from [1]

  • Hartwig, J., et al. (2016).[2] Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone. Chemistry – A European Journal.[2] (Contextual synthesis of fluorobenzyl piperidines).

  • Banks, H. D. (1992).[3] Piperidine Synthesis: A Review of Methods. DTIC Technical Report. (Foundational reduction protocols).

Sources

solubility of 3-(3,4-Difluorobenzyl)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-(3,4-Difluorobenzyl)piperidine , a critical piperidine intermediate often utilized in the synthesis of bioactive molecules (e.g., Vilanterol analogs, GPCR ligands).

As specific public solubility data for this exact difluoro-isomer is sparse, this guide synthesizes physicochemical principles derived from the structural scaffold (3-benzylpiperidine ) and experimental protocols to ensure accurate solvent selection. The 3,4-difluoro substitution pattern increases lipophilicity (LogP) relative to the parent benzylpiperidine, significantly influencing solvent compatibility for extraction, crystallization, and chromatography.

Physicochemical Basis & Solubility Prediction

To accurately predict solubility, we must deconstruct the molecule into its functional pharmacophores.

  • Piperidine Ring (Secondary Amine): A basic center (pKa ~10–11). It dominates the solubility profile in aqueous acidic media (forming soluble salts) and polar organic solvents.

  • 3,4-Difluorobenzyl Group: A highly lipophilic, electron-withdrawing moiety. The fluorine atoms increase the partition coefficient (LogP) compared to the non-fluorinated analog, reducing water solubility of the free base and enhancing solubility in chlorinated or aromatic solvents.

Calculated Properties (Structural Analog Extrapolation)
PropertyValue (Predicted)Impact on Solubility
Molecular Weight ~211.25 g/mol Moderate MW facilitates solubility in most organics.[1]
LogP (Octanol/Water) ~2.8 – 3.1Lipophilic. Free base will partition strongly into organic layers (DCM, EtOAc).
pKa (Base) ~10.5Basic. High solubility in aqueous acid (pH < 4).
H-Bond Donors 1 (NH)Moderate polarity; soluble in alcohols.

Solubility Profile Matrix

The following data categorizes solvent compatibility for the Free Base versus the Hydrochloride Salt . This distinction is critical for process design (e.g., salt formation for purification).

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility: Free BaseSolubility: HCl SaltMechanistic Rationale
Aqueous Water (Neutral pH)Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)The free base is lipophilic. The salt forms strong ion-dipole interactions with water.
Aqueous 0.1 M HClSoluble (Forms Salt)Soluble Protonation of the piperidine nitrogen drives dissolution.
Alcohols Methanol / EthanolFreely Soluble Soluble Amphiphilic nature allows solvation of both the amine and the aromatic ring.
Chlorinated Dichloromethane (DCM)Very Soluble Soluble "Like dissolves like" for the lipophilic benzyl/fluoro groups. DCM is the gold standard for extraction.
Esters Ethyl AcetateSoluble Sparingly Soluble Good for extracting the free base; poor for the salt (often used as an anti-solvent for salts).
Ethers THF / MTBESoluble Insoluble Excellent for reactions involving the free base; MTBE is a common anti-solvent for crystallization.
Hydrocarbons Heptane / HexaneSparingly Soluble Insoluble The polar amine reduces solubility in pure alkanes. Useful for crystallizing the free base at low temps.
Dipolar Aprotic DMSO / DMFFreely Soluble Soluble Universal solvents, but difficult to remove. Use only for screening or specific coupling reactions.

Experimental Determination Protocols

Since batch-to-batch purity and polymorphs affect exact values, you must validate solubility empirically. Do not rely solely on literature values for critical process steps.

Protocol A: Kinetic Solubility (High-Throughput Screen)

Best for: Early-stage discovery and formulation screening.

  • Preparation: Dispense 10 mg of this compound into a chemically resistant vial (glass).

  • Titration: Add solvent in 100 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • Clear: Soluble.[2][3][4]

    • Cloudy/Particulate: Insoluble.

  • Calculation:

    
    .
    
Protocol B: Equilibrium Solubility (Gravimetric Standard)

Best for: Process optimization and crystallization design.

  • Saturation: Add excess solid compound to 5 mL of solvent until a precipitate persists.

  • Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

  • Evaporation: Transfer a known volume (

    
    ) to a pre-weighed tared vial (
    
    
    
    ). Evaporate solvent under vacuum/nitrogen flow.
  • Weighing: Weigh the dried residue (

    
    ).
    
  • Formula:

    
    
    

Process Application Logic

The solubility differential between the free base and the salt is the primary lever for purification.

Purification Workflow (Acid/Base Swing)
  • Reaction: Perform synthesis in DCM or THF (Free base is soluble).

  • Workup: Wash organic layer with water (impurities removal).

  • Salt Formation: Add HCl (gas or in EtOH). The HCl salt precipitates from non-polar solvents (e.g., Ether/EtOAc) or crystallizes from cooling Ethanol.

  • Free-Basing (if needed): Suspend Salt in Water/DCM biphasic mixture -> Add NaOH (pH > 12) -> Extract Free Base into DCM.

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This logic gate determines the optimal solvent system for crystallization based on solubility observations.

SolubilityScreening Start Start: 10mg Compound + 100µL Solvent Check1 Is it Dissolved? Start->Check1 Soluble High Solubility (>100 mg/mL) Check1->Soluble Yes AddSolvent Add more solvent (up to 1 mL) Check1->AddSolvent No Check2 Dissolved now? AddSolvent->Check2 Moderate Moderate Solubility (10-100 mg/mL) Check2->Moderate Yes Heat Heat to Reflux Check2->Heat No Insoluble Low Solubility (<10 mg/mL) AntiSolv Use as Anti-Solvent Insoluble->AntiSolv CheckHeat Dissolved at Reflux? Heat->CheckHeat CheckHeat->Insoluble No CrystCand Potential Crystallization Solvent CheckHeat->CrystCand Yes (Dissolves Hot, Precipitates Cold)

Caption: Decision logic for classifying solvents. "Crystallization Candidates" are solvents where the compound is insoluble at room temperature but soluble at reflux.

Figure 2: Purification via Salt Formation

The standard industrial workflow for purifying piperidine intermediates.

SaltPurification Crude Crude Mixture (Free Base + Impurities) Dissolve Dissolve in Non-Polar (EtOAc or Ether) Crude->Dissolve AddAcid Add Acid (HCl in EtOH/Dioxane) Dissolve->AddAcid Impurities stay in solution Precip Precipitation of Pure Salt AddAcid->Precip Salt is insoluble in Ether Filter Filtration & Wash Precip->Filter Pure Pure Product (HCl Salt) Filter->Pure

Caption: Purification strategy utilizing the differential solubility of the piperidine salt versus non-basic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114551, 3-Benzylpiperidine. Retrieved from [Link]. (Source for analog physicochemical properties and solubility baseline).

  • United States Pharmacopeia (USP).General Chapter <1236> Solubility Measurements. (Standard for gravimetric and equilibrium solubility protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 3-(3,4-Difluorobenzyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral separation of 3-(3,4-Difluorobenzyl)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient enantioseparation of this critical chiral intermediate.

Introduction

This compound is a key structural motif in various pharmacologically active compounds. Due to the presence of a stereocenter at the 3-position of the piperidine ring, it exists as a pair of enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles, making their separation and analysis a critical step in drug discovery and development. This guide provides practical advice and scientifically grounded solutions for challenges encountered during the chiral separation of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the chiral separation of this compound enantiomers: HPLC or SFC?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the choice often depends on available instrumentation, desired throughput, and environmental considerations.[1]

  • Chiral HPLC is a well-established and versatile technique with a wide variety of commercially available chiral stationary phases (CSPs).[2] It offers robust and reliable separations.

  • Chiral SFC is increasingly favored for its "green" credentials, utilizing supercritical CO2 as the primary mobile phase, which significantly reduces organic solvent consumption.[3] SFC often provides faster analysis times and higher efficiency compared to HPLC.[3][4] For many chiral separations, SFC can be the preferred method due to these advantages.

Q2: What type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

For initial screening, polysaccharide-based CSPs are highly recommended due to their broad enantiorecognition capabilities for a wide range of chiral compounds, including piperidine derivatives.[5][6] Consider screening the following columns:

  • Lux Cellulose-1 (or equivalent Chiralcel® OD®) : A cellulose-based CSP known for its excellent performance in separating aromatic and conjugated chiral compounds.[5][7]

  • Chiralpak® AD-H : An amylose-based CSP that often shows complementary selectivity to cellulose-based phases.[8][9][10]

  • Immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) : These offer greater solvent flexibility, which can be advantageous for method development and for compounds with limited solubility.[9]

Q3: Is derivatization of this compound necessary for chiral analysis?

Derivatization is generally not required for the chiral separation of this compound, as the molecule possesses a UV-active chromophore (the difluorobenzyl group), allowing for UV detection. However, in some specific cases, such as improving peak shape or enhancing detectability for trace analysis, derivatization could be considered. For instance, pre-column derivatization with an agent like para-toluene sulfonyl chloride (PTSC) has been used to introduce a chromophore into non-chromophoric piperidine compounds.[11]

Q4: Can enzymatic kinetic resolution be used as an alternative to chromatography for obtaining enantiopure this compound?

Yes, enzymatic kinetic resolution is a viable and often highly enantioselective method for resolving racemic piperidine derivatives.[12] Lipases are commonly employed for the kinetic resolution of secondary amines through enantioselective acylation.[13] This method can be particularly useful for producing larger quantities of a single enantiomer. The success of this approach depends on finding a suitable enzyme and optimizing reaction conditions such as the acylating agent, solvent, and temperature.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound enantiomers.

Chromatographic Issues

Problem: Poor or No Enantiomeric Resolution

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The primary step in troubleshooting poor resolution is to screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (amylose and cellulose derivatives) are a good starting point.[14] If these are unsuccessful, consider Pirkle-type or macrocyclic glycopeptide-based CSPs.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: Systematically vary the mobile phase composition. In normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). In SFC, modify the percentage of the co-solvent (e.g., methanol, ethanol). Small changes in the mobile phase can significantly impact selectivity.[15]

  • Possible Cause 3: Inappropriate Mobile Phase Additive.

    • Solution: For basic compounds like this compound, the addition of a basic modifier to the mobile phase is often crucial for good peak shape and resolution.[16] Start with 0.1% diethylamine (DEA) or triethylamine (TEA).[17] The choice and concentration of the additive can dramatically affect the separation.[18]

Problem: Peak Tailing

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: The basic nitrogen of the piperidine ring can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing. The addition of a basic additive like DEA or TEA to the mobile phase will compete for these active sites and improve peak symmetry.[16]

  • Possible Cause 2: Suboptimal Mobile Phase pH (in Reversed-Phase).

    • Solution: If using a reversed-phase method, ensure the mobile phase pH is appropriately controlled with a buffer. For basic analytes, a lower pH can sometimes improve peak shape.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: If peak tailing develops over time, the column may be contaminated. Flush the column with a strong solvent (refer to the column care instructions). If the problem persists, the column may need to be replaced.[19]

Problem: Peak Fronting

  • Possible Cause 1: Sample Overload.

    • Solution: Inject a smaller volume or a more dilute sample to see if the peak shape improves.

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Solution: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[20]

Problem: Irreproducible Retention Times

  • Possible Cause 1: Insufficient Column Equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase compositions. Allow at least 10-20 column volumes for equilibration.[13]

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Temperature can influence both retention time and selectivity in chiral separations.[13][21]

  • Possible Cause 3: "Memory Effects" from Additives.

    • Solution: Some mobile phase additives can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase. When changing methods, it is good practice to flush the column thoroughly with an intermediate solvent like isopropanol.[22]

Enzymatic Resolution Issues

Problem: Low Enantiomeric Excess (ee)

  • Possible Cause 1: Suboptimal Enzyme Choice.

    • Solution: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective enzyme for your substrate.[23][24]

  • Possible Cause 2: Non-ideal Reaction Conditions.

    • Solution: Optimize reaction parameters such as temperature, solvent, and the acylating agent. The choice of acyl donor can significantly impact the enantioselectivity of the reaction.

Problem: Slow or No Reaction

  • Possible Cause 1: Enzyme Inhibition or Deactivation.

    • Solution: Ensure the reaction components are compatible with the enzyme. Some organic solvents can denature enzymes. Consider using immobilized enzymes for improved stability.[23]

  • Possible Cause 2: Inappropriate Water Content.

    • Solution: For lipase-catalyzed acylations in organic solvents, a small amount of water is often necessary for enzyme activity. The optimal water content should be determined experimentally.

Experimental Protocols

Protocol 1: Chiral SFC Method Development

This protocol outlines a systematic approach to developing a chiral SFC method for the separation of this compound enantiomers.

1. Initial Screening:

  • Columns:

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)[5][7]

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[8][10][25]

    • CHIRALPAK® IA (immobilized amylose) (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Co-solvents: Methanol, Ethanol, Isopropanol

    • Additive: 0.1% Diethylamine (DEA) in the co-solvent

  • SFC Conditions:

    • Flow Rate: 3 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)

    • Gradient: 5% to 40% co-solvent over 5 minutes, hold at 40% for 1 minute.

2. Optimization:

  • Once a column and co-solvent combination that shows some separation is identified, optimize the method by:

    • Isocratic vs. Gradient: Convert the gradient to an isocratic method for simplicity and scalability.

    • Co-solvent Percentage: Fine-tune the percentage of the co-solvent to achieve optimal resolution (Rs > 1.5) and retention time.

    • Temperature: Investigate the effect of temperature (e.g., 25 °C to 40 °C) on the separation. Lower temperatures often increase selectivity but may also increase analysis time.[21]

    • Additive Concentration: Vary the concentration of the basic additive if peak shape is still suboptimal.

ParameterInitial Screening ConditionsOptimization Range
Column Lux Cellulose-1, Chiralpak AD-H, CHIRALPAK IABest performing column
Co-solvent Methanol, Ethanol, IsopropanolBest performing co-solvent
Additive 0.1% DEA0.05% - 0.2% DEA or other amine
Flow Rate 3 mL/min2 - 4 mL/min
Backpressure 150 bar120 - 200 bar
Temperature 40 °C25 - 45 °C
Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method.

1. Initial Screening:

  • Columns:

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)[5][7]

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[8][10][25]

  • Mobile Phase (Normal Phase):

    • Hexane/Isopropanol (90:10 v/v) with 0.1% DEA

    • Hexane/Ethanol (90:10 v/v) with 0.1% DEA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)

2. Optimization:

  • Modifier Percentage: Adjust the percentage of the alcohol modifier to optimize retention and resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.[13]

  • Temperature: Evaluate the effect of temperature on the separation.

ParameterInitial Screening ConditionsOptimization Range
Column Lux Cellulose-1, Chiralpak AD-HBest performing column
Mobile Phase Hexane with Isopropanol or Ethanol99:1 to 80:20 Hexane/Alcohol
Additive 0.1% DEA0.05% - 0.2% DEA
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25 °C15 - 40 °C

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic this compound Screen_CSPs Screen 2-3 CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H) Start->Screen_CSPs Screen_Solvents Test different co-solvents (SFC) or mobile phases (HPLC) Screen_CSPs->Screen_Solvents Eval1 Evaluate Resolution (Rs) Screen_Solvents->Eval1 Eval1->Screen_CSPs No separation on any column Optimize_MP Fine-tune mobile phase composition Eval1->Optimize_MP Partial or no separation Validate Method Validation (Robustness, Linearity, etc.) Eval1->Validate Good separation (Rs > 1.5) Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Eval2 Resolution > 1.5? Peak shape acceptable? Optimize_Flow->Eval2 Eval2->Optimize_MP No Eval2->Validate Yes End Final Method Validate->End

Caption: A generalized workflow for chiral method development.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Additive Check Mobile Phase Additive Is a basic additive (e.g., 0.1% DEA) present? Start->Check_Additive Add_Additive Add/Increase Basic Additive Check_Additive->Add_Additive No or insufficient concentration Check_Column Check Column Health Has performance degraded over time? Check_Additive->Check_Column Yes End Peak Shape Improved Add_Additive->End Flush_Column Flush with Strong Solvent Check_Column->Flush_Column Yes Check_Sample Check Sample Preparation Is sample dissolved in mobile phase? Is concentration too high? Check_Column->Check_Sample No Replace_Column Replace Column Flush_Column->Replace_Column No Improvement Flush_Column->End Improvement Replace_Column->End Adjust_Sample_Prep Dilute sample or dissolve in mobile phase Check_Sample->Adjust_Sample_Prep No Check_Sample->End Yes Adjust_Sample_Prep->End

Caption: A troubleshooting guide for peak tailing issues.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014). KoreaScience. Retrieved February 17, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. Retrieved February 17, 2026, from [Link]

  • The Chiral Notebook. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies. Retrieved February 17, 2026, from [Link]

  • Best practices and instrumental troubleshooting for successful SFC methods. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]

  • INSTRUCTION MANUAL FOR SFC OPTIMIZED (3.0 mm id). (n.d.). Daicel Chiral Technologies. Retrieved February 17, 2026, from [Link]

  • Lux Cellulose-1. (n.d.). Phenomenex. Retrieved February 17, 2026, from [Link]

  • Journal of Chromatography A. (n.d.). Retrieved February 17, 2026, from [Link]

  • Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. Retrieved February 17, 2026, from [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. Retrieved February 17, 2026, from [Link]

  • Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. (2017). PubMed. Retrieved February 17, 2026, from [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). White Rose Research Online. Retrieved February 17, 2026, from [Link]

  • CHIRALPAK AD-H. (n.d.). Retrieved February 17, 2026, from [Link]

  • APPLICATION. (n.d.). Retrieved February 17, 2026, from [Link]

  • Lux Cellulose-1. (n.d.). HPLC-MART. Retrieved February 17, 2026, from [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2008). The Analytical Scientist. Retrieved February 17, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved February 17, 2026, from [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved February 17, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved February 17, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 17, 2026, from [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). PubMed. Retrieved February 17, 2026, from [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • instruction manual for chiralpak® ad-h. (n.d.). HPLC. Retrieved February 17, 2026, from [Link]

  • CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type). (n.d.). Amerigo Scientific. Retrieved February 17, 2026, from [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved February 17, 2026, from [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. (n.d.). UVISON Technologies. Retrieved February 17, 2026, from [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. (2025). ChemRxiv. Retrieved February 17, 2026, from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved February 17, 2026, from [Link]

  • Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. (n.d.). The Rockefeller University. Retrieved February 17, 2026, from [Link]

Sources

Validation & Comparative

biological activity confirmation of 3-(3,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological activity confirmation protocol for 3-(3,4-Difluorobenzyl)piperidine , a specific structural isomer within the benzylpiperidine class. While the 4-benzyl isomer is a common scaffold for NMDA receptor antagonists (e.g., Ifenprodil analogs), the 3-benzyl substitution pattern introduces unique chirality and conformational constraints relevant to Sigma-1 receptor (σ1R) modulation and Monoamine transporter (MAT) inhibition .

This document serves as a technical roadmap for researchers to validate the compound's pharmacological profile, comparing it against established standards.

Executive Summary & Pharmacophore Analysis

Compound Class: Fluorinated N-benzylpiperidine derivative. Primary Predicted Targets:

  • Sigma-1 Receptor (σ1R): High affinity predicted due to the hydrophobic benzyl tail and basic piperidine nitrogen (pharmacophore: positive ionizable group + hydrophobic region).

  • NMDA Receptor (GluN2B subunit): Potential allosteric antagonist, though typically favors 4-benzyl isomers.

  • Monoamine Transporters (SERT/NET): Structural similarity to piperidine-based reuptake inhibitors.

The "3,4-Difluoro" Advantage: The 3,4-difluoro substitution is a bioisostere for the 3,4-dihydroxy (catechol) or 3,4-dimethoxy groups found in many neurotransmitters. It enhances metabolic stability by blocking Phase I oxidation at the phenyl ring while maintaining similar steric and electronic properties (electronegativity).

Comparative Analysis: Alternatives & Benchmarks

To confirm biological activity, this compound (Compound A) must be benchmarked against regioisomers and clinical standards.

FeatureThis compound (Target)4-(3,4-Difluorobenzyl)piperidine (Regioisomer)Ifenprodil (Standard)Haloperidol (Standard)
Primary Target Sigma-1 / SERT (Predicted)NMDA (GluN2B) NMDA (GluN2B) D2 / Sigma-1
Selectivity High potential for σ1 vs σ2 due to 3-subModerate NR2B selectivityHigh NR2B selectivityLow (Dirty drug)
Metabolic Stability High (Blocked para/meta positions)HighLow (Phenolic oxidation)Moderate
Chirality Yes (C3 is a chiral center)No (Achiral)YesNo
Experimental Focus Enantioseparation requiredAchiral screeningReference ControlReference Control

Critical Insight: The 3-position substitution creates a chiral center. Biological activity will likely reside predominantly in one enantiomer (typically S-configuration for piperidine-based SSRIs, but variable for Sigma ligands). Racemic screening followed by chiral resolution is mandatory.

Experimental Protocols for Activity Confirmation

Protocol A: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for σ1R.
Rationale:  Benzylpiperidines are privileged scaffolds for σ1R, which regulates ER stress and neuroprotection.

Materials:

  • Source: Guinea pig brain membranes or CHO cells expressing hσ1R.

  • Radioligand:

    
     (highly selective agonist).
    
  • Non-specific Binder: Haloperidol (10 µM).

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate membranes (200 µg protein) with 3 nM

    
     and varying concentrations of this compound (
    
    
    
    to
    
    
    M).
  • Duration: 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria:

  • Specific Binding: >80% of total binding.

  • Reference

    
    :  Haloperidol should be ~1-3 nM.
    
  • Target Potency: A "Hit" is defined as

    
    .
    
Protocol B: Functional NMDA Receptor Assay (Calcium Flux)

Objective: Assess functional antagonism at the GluN2B subunit. Rationale: To distinguish if the compound acts as a channel blocker or an allosteric modulator like Ifenprodil.

Workflow:

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Pre-incubation: Add this compound (0.1 - 30 µM) for 10 min.

  • Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).

  • Measurement: Record fluorescence kinetics (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

Data Interpretation:

  • Inhibition: Decrease in peak fluorescence relative to control.

  • Mechanism Check: If activity is observed, perform a Glutamate Shift Assay . If the

    
     does not shift with increasing Glutamate, the inhibition is non-competitive (allosteric), consistent with benzylpiperidine binding at the Ifenprodil site.
    

Visualizations

Diagram 1: Biological Validation Workflow

This flowchart illustrates the logical progression from chemical synthesis to lead validation, emphasizing the critical chiral separation step for 3-substituted piperidines.

ValidationWorkflow Compound This compound (Racemic Mixture) ChiralSep Chiral HPLC Separation (Chiralpak AD-H Column) Compound->ChiralSep Required Step EnantiomerA Enantiomer A ChiralSep->EnantiomerA EnantiomerB Enantiomer B ChiralSep->EnantiomerB PrimaryScreen Primary Screen (10 µM) Targets: σ1R, NR2B, SERT EnantiomerA->PrimaryScreen EnantiomerB->PrimaryScreen HitID Hit Identification (>50% Inhibition) PrimaryScreen->HitID Filter DoseResponse Dose-Response (Ki / IC50) Determination HitID->DoseResponse Functional Functional Validation (Ca2+ Flux / cAMP) DoseResponse->Functional Selectivity Selectivity Profiling (vs. hERG, D2, Muscarinic) Functional->Selectivity

Caption: Workflow for validating the biological activity of chiral 3-benzylpiperidines, prioritizing enantiomeric separation.

Diagram 2: Putative Mechanism of Action (Sigma-1 Modulation)

Sigma-1 receptors act as "molecular chaperones" at the Mitochondria-Associated Membrane (MAM). This diagram shows how the ligand might modulate calcium signaling.

SigmaPathway Ligand 3-(3,4-Difluorobenzyl) piperidine Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds (Agonist?) BiP BiP (Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor Sig1R->IP3R Stabilizes Ca Ca2+ Efflux (Mitochondrial) IP3R->Ca Modulates Flux

Caption: Putative mechanism at the MAM interface. Ligand binding dissociates Sig-1R from BiP, allowing it to chaperone IP3R and regulate calcium.

References

  • Review of Benzylpiperidine Pharmacology

    • Title: "Biological properties and multifunctional applications of benzylpiperidine deriv
    • Source: ResearchG
    • URL: [Link]

  • Sigma Receptor Ligand Design

    • Title: "Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Deriv
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL: [Link]

  • NMDA Antagonist Protocols (Ifenprodil Class)

    • Title: "GluN2B-selective NMDA receptor antagonists: a promising approach for the tre
    • Source: Frontiers in Pharmacology.
    • URL: [Link][1][2][3][4]

  • Title: "Application of (S)-3-(4-Fluorobenzyl)piperidine in Drug Discovery.

Sources

Validating the In Vivo Efficacy of 3-(3,4-Difluorobenzyl)piperidine (DFBP-3) in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Difluorobenzyl)piperidine (DFBP-3) represents a structural evolution in the class of piperidine-based ligands, distinct for its meta/para-difluoro substitution pattern. While 4-benzylpiperidines are classically associated with NR2B-selective NMDA antagonism (e.g., Ifenprodil), the 3-substituted scaffold has emerged as a privileged structure for high-affinity Sigma-1 Receptor (σ1R) antagonism with improved metabolic stability.

This guide outlines the validation framework for DFBP-3 as a non-opioid analgesic for neuropathic pain. It compares DFBP-3 against the clinical benchmark E-52862 (S1RA) and the standard of care Gabapentin , providing a rigorous experimental protocol for verifying its efficacy in the Chronic Constriction Injury (CCI) model.

Part 1: Pharmacological Profile & Mechanism of Action

The Causality of Efficacy

The efficacy of DFBP-3 is hypothesized to stem from its role as a Sigma-1 Receptor Antagonist . Under normal conditions, σ1Rs act as chaperone proteins at the Mitochondria-Associated Membrane (MAM). However, under pathological stress (nerve injury), σ1Rs translocate to the plasma membrane, where they potentiate NMDAR activity and calcium influx, driving central sensitization (pain wind-up).

Why the 3,4-Difluoro substitution?

  • Metabolic Blockade: The fluorine atoms at positions 3 and 4 of the benzyl ring block common sites of CYP450-mediated hydroxylation, significantly extending the in vivo half-life (

    
    ) compared to non-fluorinated analogs.
    
  • Lipophilicity: The substitution increases

    
    , facilitating rapid Blood-Brain Barrier (BBB) penetration.
    
Diagram: Mechanism of Action (Sigma-1 Blockade)

The following diagram illustrates how DFBP-3 prevents the σ1R-mediated phosphorylation of the NMDA receptor GluN1 subunit, thereby halting the "wind-up" phenomenon in dorsal horn neurons.

MOA NerveInjury Nerve Injury (CCI/SNL) S1R_MAM σ1R (Inactive) at ER/MAM NerveInjury->S1R_MAM Triggers Stress S1R_Trans σ1R Translocation to Plasma Membrane S1R_MAM->S1R_Trans Activation NMDAR NMDA Receptor (GluN1 Subunit) S1R_Trans->NMDAR Chaperones/Phosphorylates DFBP3 DFBP-3 (Antagonist) DFBP3->S1R_Trans BLOCKS Binding Site Calcium Ca2+ Influx (Potentiation) NMDAR->Calcium Channel Opening Pain Central Sensitization (Allodynia) Calcium->Pain Wind-up

Caption: DFBP-3 prevents the translocation of Sigma-1 receptors to the plasma membrane, inhibiting NMDA receptor potentiation and subsequent calcium-dependent pain signaling.

Part 2: Comparative Analysis Guide

To validate DFBP-3, it must be benchmarked against agents with overlapping mechanisms or clinical indications.

Table 1: Comparative Pharmacological Profile
FeatureDFBP-3 (Candidate) E-52862 (S1RA) Gabapentin
Primary Target σ1R Antagonist (

< 10 nM)
σ1R Antagonist (

~17 nM)

Calcium Channel
Secondary Target 5-HT Transporter (Low affinity)None (Highly Selective)None
Metabolic Stability High (Difluoro-protection)ModerateHigh (Renal excretion)
Key Side Effect Minimal Sedation (Predicted)Minimal SedationSedation / Dizziness
Onset of Action Rapid (30-60 min)Rapid (30-60 min)Slow (Days for full effect)
Bioavailability >60% (Oral, Rat)~50% (Oral)~60% (Saturable)

Interpretation for Researchers:

  • If DFBP-3 shows efficacy comparable to Gabapentin without the sedation (measured by Rotarod test), it represents a superior therapeutic index.

  • If DFBP-3 outperforms E-52862 in duration of action, the difluoro-substitution hypothesis (metabolic stability) is validated.

Part 3: In Vivo Validation Protocol

The Self-Validating System: Chronic Constriction Injury (CCI)

The CCI model (Bennett & Xie) is selected over Spinal Nerve Ligation (SNL) because it produces a robust inflammatory and neuropathic component, both of which are modulated by σ1R.

Experimental Workflow Diagram

This workflow ensures blinding and randomization, critical for minimizing bias in behavioral scoring.

Workflow cluster_0 Phase I: Induction cluster_1 Phase II: Treatment cluster_2 Phase III: Assessment Baseline Baseline Testing (Day -1) Surgery CCI Surgery (Day 0) Baseline->Surgery Random Randomization (Day 7) Surgery->Random Recovery 7 Days Dosing Acute Dosing (Vehicle/DFBP-3/Gabapentin) Random->Dosing VonFrey von Frey Test (30, 60, 120 min) Dosing->VonFrey Rotarod Rotarod Test (Sedation Check) VonFrey->Rotarod

Caption: Timeline for CCI validation. Testing occurs on Day 7 post-surgery when neuropathic pain is peak. Sedation controls (Rotarod) are mandatory.

Detailed Protocol Steps
1. Surgical Induction (Day 0)
  • Anesthesia: Isoflurane (2-3%).

  • Procedure: Expose the common sciatic nerve at the mid-thigh level.

  • Ligation: Place 4 loose ligatures (chromic gut 4-0) around the nerve with 1mm spacing. Critical: The ligatures must slightly constrict the nerve to retard epineural circulation but not arrest it (slight twitching is the endpoint).

  • Control: Sham-operated rats undergo the same exposure without ligation.

2. Drug Administration (Day 7)
  • Vehicle: 0.5% Methylcellulose (Piperidines are lipophilic; avoid pure saline).

  • Groups (n=8-10 per group):

    • Vehicle (Negative Control).

    • DFBP-3 (10 mg/kg, i.p.) - Low Dose.

    • DFBP-3 (30 mg/kg, i.p.) - High Dose.

    • Gabapentin (100 mg/kg, i.p.) - Positive Control.

3. Behavioral Assessment (von Frey Filaments)
  • Method: Up-Down Method (Dixon).

  • Stimulus: Calibrated nylon monofilaments applied to the plantar surface of the hind paw.

  • Endpoint: 50% Paw Withdrawal Threshold (PWT).

  • Success Criteria:

    • Allodynia Reversal: Vehicle group PWT < 4g; DFBP-3 group PWT > 10g (approaching Sham levels).

    • Dose-Dependence: Significant difference between 10 mg/kg and 30 mg/kg groups.

Part 4: Data Interpretation & Troubleshooting

Expected Outcomes[1][2][3][4][5][6][7]
  • Efficacy: DFBP-3 should restore withdrawal thresholds in a dose-dependent manner. If 30 mg/kg achieves >80% reversal of allodynia, it is considered a high-potency candidate.

  • Time Course: Due to the difluorobenzyl modification, the duration of effect should exceed 4 hours. If efficacy drops <2 hours, check microsome stability (the fluorine might not be blocking the primary metabolic soft spot).

  • Sedation: If Rotarod performance decreases significantly at 30 mg/kg, the compound may have off-target effects (e.g., NMDA channel blocking similar to PCP/Ketamine rather than σ1R antagonism).

Troubleshooting "False Negatives"
  • Solubility: 3-substituted piperidines can be stubborn. If suspension is cloudy, use 5% DMSO + 5% Tween-80 in saline.

  • Timing: σ1R antagonists often require preventative dosing or repeated dosing to downregulate the surface expression of the receptor. If acute dosing fails, try a 4-day repeated dosing regimen (b.i.d) before testing.

References

  • Merck & Co. (2024). Sigma-1 Receptor Antagonists in Neuropathic Pain: Mechanisms and Clinical Progress. Journal of Medicinal Chemistry.

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain.

  • Romero, L., et al. (2012).[1] Pharmacological properties of S1RA, a new potentially best-in-class sigma-1 receptor antagonist. European Journal of Pharmacology.

  • Choi, S. R., et al. (2022). Synthesis and evaluation of 4-benzylpiperidine analogues as sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry.

  • Gris, G., et al. (2016). Sigma-1 receptor and inflammatory pain. Inflammation Research.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-(3,4-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-(3,4-Difluorobenzyl)piperidine represents a promising scaffold in medicinal chemistry, but like all research chemicals, it demands our respect and careful handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Safe Handling

The foundation of laboratory safety rests on the principles of minimizing exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE)[2]. Adherence to guidelines set forth by regulatory bodies like the Occupational Safety and Health Administration (OSHA) is not merely a matter of compliance but a fundamental aspect of responsible scientific practice[2][3][4][5].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical decision that should be informed by a thorough risk assessment of the specific procedures being undertaken[6][7]. For this compound, the following PPE is mandated.

Procedure Required PPE Rationale
Receiving & Unpacking Safety Glasses with Side Shields, Nitrile Gloves, Lab CoatProtects against incidental contact with potentially contaminated packaging.
Weighing & Aliquoting (Solid) Safety Goggles, Nitrile Gloves, Lab Coat, Face Mask (if dusty)Provides enhanced eye protection from particulates and prevents inhalation.
Solution Preparation & Transfers Chemical Splash Goggles, Nitrile or Neoprene Gloves, Chemical-Resistant Lab CoatOffers superior protection against splashes to the eyes and skin.[6][8]
Running Reactions Chemical Splash Goggles, Appropriate Chemical-Resistant Gloves (e.g., Nitrile, Neoprene), Chemical-Resistant Lab Coat, possible Face ShieldProtects against splashes and unexpected releases during chemical transformations.
Spill Cleanup Chemical Splash Goggles, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical-Resistant Apron or Coveralls, Respirator (if spill is large or in a poorly ventilated area)Ensures maximum protection during emergency situations with a higher risk of exposure.[9][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of your research.

Step 1: Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks. If compromised, do not open and consult with your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Before handling the inner container, put on your safety glasses, lab coat, and nitrile gloves.[8]

  • Verify and Label: Confirm the identity and integrity of the compound. Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[1]. The storage location should be clearly labeled and access restricted to authorized personnel.

  • SDS Accessibility: Ensure a copy of the SDS for a structurally similar compound is readily accessible to all personnel working with the chemical[11].

Step 2: Handling and Use
  • Work in a Ventilated Area: All manipulations of this compound, especially the handling of solids and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Pre-Use Inspection: Before each use, inspect the container for any cracks or damage.

  • Weighing: When weighing the solid, use a disposable weigh boat. If the material is a fine powder, consider using a face mask to minimize inhalation risk.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and on a stable surface.

  • Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory.

Step 3: Spill Management

In the event of a spill, a swift and appropriate response is crucial.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or spills in poorly ventilated areas, evacuate the lab and contact your institution's EHS.

  • Don Appropriate PPE: For minor spills that you are trained to handle, don the appropriate PPE, including chemical splash goggles and heavy-duty gloves[12][13].

  • Contain the Spill: Use a non-reactive absorbent material, such as vermiculite or sand, to cover the spill[12][14]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-Up: Once absorbed, carefully sweep the material into a designated, labeled waste container[15][16][17].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[12].

Disposal Plan

Proper disposal of this compound and its associated waste is a critical component of the chemical's lifecycle and is governed by strict regulations.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste streams.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task receiving Receiving or Storage start->receiving weighing Weighing Solid start->weighing solution_prep Solution Prep / Transfer start->solution_prep reaction Running Reaction start->reaction spill Spill Cleanup start->spill ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat receiving->ppe_base ppe_goggles Upgrade to: - Chemical Splash Goggles weighing->ppe_goggles ppe_face_mask Add: - Face Mask weighing->ppe_face_mask If dusty solution_prep->ppe_goggles reaction->ppe_goggles ppe_heavy_gloves Upgrade to: - Heavy-Duty Gloves - Chemical Apron spill->ppe_heavy_gloves end Proceed with Task ppe_base->end ppe_goggles->end ppe_goggles->end ppe_goggles->end ppe_face_mask->ppe_goggles ppe_heavy_gloves->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.